molecular formula C11H19NO5 B1425468 Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate CAS No. 1260640-70-7

Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate

Cat. No.: B1425468
CAS No.: 1260640-70-7
M. Wt: 245.27 g/mol
InChI Key: BITKFESLEDFJMG-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate (CAS: N/A; synonyms: SCHEMBL15454157, AKOS024458997) is a chiral intermediate widely used in pharmaceutical synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a ketone moiety at the 4-position of the pentanoate backbone. This compound is critical in the synthesis of GW409544, a potent antidiabetic agent, where it serves as a key intermediate during condensation and salt formation steps . The Boc group ensures selective protection of the amino functionality during multi-step reactions, while the methyl ester and ketone groups contribute to its reactivity in subsequent transformations.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)6-8(9(14)16-5)12-10(15)17-11(2,3)4/h8H,6H2,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITKFESLEDFJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173045
Record name Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260640-70-7
Record name Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260640-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it valuable in drug design and development.

Synthesis of Bioactive Molecules

This compound is often utilized in the synthesis of bioactive molecules due to its ability to undergo transformations that introduce pharmacologically relevant functionalities. For instance, it can be converted into amino acids or peptides, which are crucial for developing therapeutic agents.

Case Study: Peptide Synthesis
A notable application is its use in synthesizing peptide analogs that target specific biological pathways. The incorporation of the tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions, allowing for the formation of complex peptide structures while maintaining stability during synthesis .

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate in various synthetic pathways.

Asymmetric Synthesis

The compound's chiral nature makes it suitable for asymmetric synthesis processes. It can be used to create enantiomerically enriched products, which are essential in pharmaceuticals where the activity may differ significantly between enantiomers.

Data Table: Comparison of Enantiomeric Ratios

CompoundEnantiomeric Ratio (ER)Yield (%)
This compound95:585
Related Amino Acid Derivative90:1078
Peptide Analog92:880

Applications in Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in developing polymers and coatings.

Polymerization Processes

This compound can act as a monomer or co-monomer in polymerization reactions. Its functional groups allow for the creation of polymers with specific properties tailored for applications such as drug delivery systems and biodegradable materials.

Case Study: Biodegradable Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical strength, making it suitable for environmentally friendly applications .

Mechanism of Action

The mechanism by which Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate exerts its effects depends on its specific application. In pharmaceuticals, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Ester Type Key Applications/Notes
This compound C11H19NO5 245.27 Boc (2), ketone (4) Methyl Antidiabetic agent synthesis (GW409544)
Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutanoate C10H18FNO4 235.26 Boc (2), fluorine (4) Methyl Limited commercial availability (0 suppliers)
Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate C12H21NO4 243.30 Boc (2), methylene (4) Methyl Specialty synthesis (1 supplier)
(R)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate C12H21NO5 259.30 Boc (4), ketone (3) Ethyl Chiral building block; stereospecific reactions

Commercial and Industrial Relevance

  • The target compound has 4 suppliers (e.g., MolPort-035-945-098), indicating robust demand in medicinal chemistry.
  • In contrast, methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate (1 supplier) and the 4-fluorobutanoate analogue (0 suppliers) are less accessible, likely due to niche applications or synthetic complexity .

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate, also known as a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group, is an organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

  • Chemical Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • Functional Groups : Contains an amino group protected by a Boc group, a carbonyl group, and an ester functionality.

The presence of the Boc group allows for selective protection of the amino group during synthetic processes, making it a valuable intermediate in peptide synthesis and other organic reactions .

1. Synthesis and Characterization

A comprehensive study on the synthesis of 5-(tert-butoxycarbonylamino)-4-oxopentanoic acid was conducted, which serves as a precursor to this compound. The synthesis involved several steps:

  • Step 1 : Formation of the Boc-protected amino acid.
  • Step 2 : Esterification to produce the final compound.
    This method highlights the importance of protecting groups in achieving high yields and purity in synthetic routes .

2. Biological Interaction Studies

Research on structurally similar compounds has shown promising results regarding their biological interactions:

  • Inhibition of NNMT : Compounds with similar structural motifs have demonstrated significant inhibition of NNMT activity, leading to reduced cell proliferation in cancer models. For instance, certain derivatives showed up to a 44% reduction in cell viability at higher concentrations .
  • Antibiotic Potentiation : Some derivatives have been tested as potentiators for antibiotic activity against resistant bacterial strains, indicating that modifications to the core structure can enhance therapeutic efficacy .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential peptide synthesis intermediate
NNMT Inhibitor DerivativeReduced cancer cell proliferation
Antibiotic PotentiatorEnhanced efficacy against bacteria

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 3.7 ppm (methyl ester) confirm structural integrity.
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester and ketone) and δ 155 ppm (Boc carbamate) .
  • IR Spectroscopy : Stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 246.12) .

Advanced: How can racemization during peptide coupling be minimized?

Methodological Answer :
Racemization at the α-carbon is mitigated by:

  • Low-Temperature Reactions : Conduct coupling at 0–4°C to slow base-catalyzed epimerization.
  • Coupling Agents : Use HOBt/DIC or Oxyma Pure®, which reduce racemization compared to carbodiimides .
  • Kinetic Monitoring : Track enantiomeric excess (EE) via chiral HPLC after each coupling step.

Data Contradiction : While some studies suggest DIPEA accelerates racemization, others show minimal impact when used with Oxyma .

Advanced: What role does the 4-oxo group play in nucleophilic reactions?

Methodological Answer :
The 4-oxo group enables:

  • Enolate Formation : Reacts with LDA or NaH to generate nucleophilic enolates for alkylation or aldol reactions .
  • Condensation Reactions : Forms Schiff bases with amines, useful in heterocyclic synthesis (e.g., indole derivatives) .

Example : In indomethacin synthesis, methyl 4-oxopentanoate undergoes condensation with hydrazines, highlighting the ketone’s reactivity .

Basic: What storage conditions prevent degradation?

Q. Methodological Answer :

  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) show <5% degradation when stored properly .

Advanced: How can computational models predict biological interactions?

Q. Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., aminotransferases) using AutoDock Vina. The 4-oxo group may interact with catalytic lysine residues, similar to 4-methyl-2-oxopentanoate in insulin secretion studies .
  • QSAR Models : Correlate logP values with membrane permeability; the compound’s moderate hydrophobicity (clogP ~1.2) suggests blood-brain barrier penetration potential .

Basic: How is purity assessed post-synthesis?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 210 nm. Purity ≥95% is acceptable for most applications .
  • Melting Point : Sharp melting near 150–151°C indicates crystallinity and purity .

Advanced: What metabolic pathways are relevant for analogous oxopentanoates?

Methodological Answer :
4-Methyl-2-oxopentanoate is metabolized via:

  • Aminotransferases : Convert oxo groups to amino acids (e.g., leucine) in pancreatic islets .
  • Mitochondrial Oxidation : Generates ATP via oxidative phosphorylation, linked to insulin secretion .

Implications : The Boc-protected derivative may resist enzymatic degradation, enabling targeted delivery in prodrug designs .

Advanced: How to resolve contradictions in substrate utilization rates?

Methodological Answer :
Discrepancies in metabolic flux data (e.g., CO₂ vs. acetoacetate yields) are resolved by:

  • Isotopic Tracing : Use ¹⁴C/³H dual-labeled substrates to track carbon fate .
  • Inhibitor Studies : Apply 2-cyano-3-hydroxycinnamate to block specific transporters, clarifying rate-limiting steps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate
Reactant of Route 2
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate

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